chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol
chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol
The following technical guide details the chemical and physical properties of 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol, structured for researchers in lipid formulation and drug delivery.
Chemical Architecture, Polymorphism, and Applications in Advanced Drug Delivery[1]
Executive Summary
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol (commonly abbreviated as PPO or OPP in the racemic context) is a structured triacylglycerol (TAG) critical to the fields of lipid nanotechnology, food science, and pharmaceutical formulation.[1] Unlike its symmetric isomer 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), PPO possesses an asymmetric distribution of fatty acids that fundamentally alters its crystallization kinetics, polymorphic transitions, and utility as a lipid matrix.[1] This guide provides a definitive analysis of its physicochemical behavior, focusing on its application in Solid Lipid Nanoparticles (SLNs) where its "imperfect" crystal lattice enhances drug loading capacity.
Part 1: Chemical Identity & Molecular Architecture
1-Oleoyl-2,3-dipalmitoyl-rac-glycerol is an asymmetric triglyceride containing one oleic acid moiety and two palmitic acid moieties.[1] The "rac" designation indicates a racemic mixture of the enantiomers 1-oleoyl-2,3-dipalmitoyl-sn-glycerol and 3-oleoyl-1,2-dipalmitoyl-sn-glycerol.[1]
| Property | Specification |
| IUPAC Name | 2,3-di(hexadecanoyloxy)propyl (9Z)-octadec-9-enoate |
| Common Abbreviations | PPO, OPP, rac-PPO |
| CAS Number | 1867-91-0 |
| Molecular Formula | C₅₃H₁₀₀O₆ |
| Molecular Weight | 833.36 g/mol |
| Stereochemistry | Racemic mixture (enantiomeric pair) |
| Physical State (RT) | Solid / Semisolid (depending on polymorph) |
| Solubility | Soluble in Chloroform (>10 mg/mL), Hexane, Toluene; Insoluble in Water |
Molecular Structure Visualization
The asymmetry of PPO is a key differentiator from symmetric lipids (like Tripalmitin or POP). This asymmetry introduces steric hindrance that dictates its unique crystallization behavior.[1]
Part 2: Physical Properties & Polymorphism[6]
The utility of PPO in drug delivery is governed by its polymorphism —the ability to exist in multiple crystal structures with different stabilities and melting points. Unlike symmetric TAGs which often crystallize rapidly into a stable form, PPO exhibits slow polymorphic transitions, preserving metastable states that are beneficial for retaining encapsulated drugs.
Polymorphic Forms and Melting Profile
Research indicates that rac-PPO follows a monotropic transition pathway:
| Polymorph | Melting Point ( | Crystal Packing | Stability | Key Characteristic |
| Alpha ( | 18.5 °C | Hexagonal (H) | Metastable | Formed upon rapid cooling.[1] Disordered aliphatic chains. |
| Beta-Prime ( | ~30.0 °C | Orthorhombic ( | Intermediate | Common in fats; fine crystal network desirable for emulsions.[1] |
| Beta ( | 34.0 - 35.5 °C | Triclinic (//) | Stable | Highest density.[1] Often forms Triple Chain Length (3L) structures to accommodate the oleic kink. |
Critical Insight: The
-form of PPO typically adopts a Triple Chain Length (3L) stacking arrangement (approx. 65 Å) to manage the steric conflict between the bent oleic chain and the straight palmitic chains. Symmetric POP, conversely, often packs in a Double Chain Length (2L) structure. This 3L packing in PPO creates a "looser" lattice in thephase, which is advantageous for drug inclusion.
Crystallization Kinetics Diagram
The following diagram illustrates the transition pathway and the energy barriers involved.
Part 3: Analytical Characterization
To validate the identity and solid-state form of PPO, a multi-modal analytical approach is required.
1. Differential Scanning Calorimetry (DSC)
-
Purpose: Determine melting points and polymorphic transition enthalpies.
-
Signature: Look for an exothermic crystallization peak around 5-10°C (cooling) and multiple endothermic melting peaks (18°C, 30°C, 35°C) during heating, corresponding to
, , and forms.
2. X-Ray Diffraction (XRD)[2][3]
-
Small Angle X-Ray Scattering (SAXS): Distinguishes chain length packing.
-
Wide Angle X-Ray Scattering (WAXS): Identifies subcell packing.
Part 4: Applications in Drug Development
Solid Lipid Nanoparticles (SLN) & Nanostructured Lipid Carriers (NLC)
PPO is superior to highly symmetric lipids (like Tristearin) for certain drug delivery applications due to its imperfection theory suitability.
-
Mechanism: Symmetric lipids crystallize into perfect lattices, often expelling the drug molecule to the particle surface (drug expulsion) during storage.
-
PPO Advantage: The asymmetry of PPO (Oleic vs. Palmitic) and the racemic nature create a disordered crystal lattice (especially in the
form). This disorder provides "molecular pockets" that can accommodate lipophilic drugs, enhancing Encapsulation Efficiency (EE) and preventing premature release.
Formulation Strategy: Mix PPO with a liquid lipid (e.g., Miglyol 812) to create NLCs. The PPO acts as the solid matrix that remains solid at body temperature (Tm ~35°C is close to physiological temp, requiring careful handling to ensure it remains solid or semi-solid).
Part 5: Experimental Protocols
Protocol: Polymorphic Analysis via DSC
Objective: Define the melting profile of PPO for formulation stability assessment.
-
Sample Prep: Weigh 3-5 mg of PPO into an aluminum DSC pan. Hermetically seal.
-
Erase Thermal History: Heat to 80°C and hold for 10 minutes to destroy all crystal nuclei.
-
Cooling Scan: Cool at 10°C/min to -40°C. Observe crystallization exotherm (formation of
). -
Isothermal Hold: Hold at -40°C for 5 minutes.
-
Heating Scan: Heat at 5°C/min to 80°C.
-
Observation: Note endothermic peak at ~18.5°C (
melt). -
Observation: Note exothermic recrystallization immediately following (transition to
). -
Observation: Note final endothermic peak at ~34-35°C (
melt).[1]
-
Protocol: Preparation of PPO-based SLNs
-
Melt Phase: Heat PPO (solid lipid) and surfactant (e.g., Lecithin) to 45°C (approx 10°C above melting point). Dissolve lipophilic drug in this melt.
-
Aqueous Phase: Heat water + co-surfactant (e.g., Polysorbate 80) to 45°C.
-
Pre-Emulsion: Add aqueous phase to melt phase under magnetic stirring.
-
Homogenization: High-pressure homogenization (HPH) at 500 bar, 3 cycles, maintaining temperature > 40°C.
-
Crystallization: Cool dispersion to room temperature.[1] PPO will recrystallize.[1] Note: Rate of cooling dictates polymorph.[1] Rapid cooling (ice bath) promotes
/ forms, which are preferred for drug retention.
References
-
Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science, 56(7), 2255-2265.[1] Link
-
Honda, Y., et al. (2021). Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. Molecules, 26(1), 220. Link
-
Cayman Chemical. (2024). 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol Product Information & SDS. Link
-
Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155.[1] Link
-
PubChem. (2024). Compound Summary: 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol.[1][4][5][6][7][8] National Library of Medicine.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol | CAS 1867-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. rac 1-Oleoyl-2,3-dipalmitoyl Glycerol | CymitQuimica [cymitquimica.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. rac 1-Oleoyl-2,3-dipalmitoyl Glycerol, 1867-91-0 | BroadPharm [broadpharm.com]
- 8. 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol | C53H100O6 | CID 3080747 - PubChem [pubchem.ncbi.nlm.nih.gov]
